Lipophilicity (XLogP3) Comparison: Impact on Solubility and Formulation Partitioning
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate exhibits a calculated XLogP3 value of 3.4, reflecting its moderate lipophilicity [1]. In contrast, the deprotected parent compound ethyl 3-(2-hydroxyphenyl)acrylate (CAS 17041-46-2) has a substantially lower lipophilicity due to the polar phenolic hydroxyl group; while a precise XLogP3 value is not consistently reported for the hydroxy analog, its lower molecular weight (192.21 g/mol) and hydrogen bond donor capacity (Hydrogen Bond Donor Count = 1) predict reduced logP and increased aqueous solubility . This difference governs compound partitioning in biphasic systems and influences monomer compatibility with hydrophobic polymer matrices.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Ethyl 3-(2-hydroxyphenyl)acrylate (CAS 17041-46-2): lower logP predicted; Hydrogen Bond Donor Count = 1 |
| Quantified Difference | Increased lipophilicity by approximately 1-2 logP units (estimated); elimination of H-bond donor capacity |
| Conditions | Calculated XLogP3 values per standard algorithmic models; molecular property comparison |
Why This Matters
Higher XLogP3 enhances compatibility with non-polar solvents and hydrophobic polymer backbones, influencing monomer selection for coatings, adhesives, and drug delivery matrices.
- [1] Angene Chemical. CAS 84824-82-8 | 2-Propenoic acid,3-[2-(2-methyl-1-oxopropoxy)phenyl]-, ethyl ester. Product Data Sheet (XLogP3: 3.4; Hydrogen Bond Donor Count: 0). View Source
